molecular formula C19H13NO3S2 B5969971 3-(2-furylmethyl)-5-[(5-phenyl-2-furyl)methylene]-2-thioxo-1,3-thiazolidin-4-one

3-(2-furylmethyl)-5-[(5-phenyl-2-furyl)methylene]-2-thioxo-1,3-thiazolidin-4-one

Cat. No. B5969971
M. Wt: 367.4 g/mol
InChI Key: CKMQWIMDMZEMLE-BOPFTXTBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2-furylmethyl)-5-[(5-phenyl-2-furyl)methylene]-2-thioxo-1,3-thiazolidin-4-one, also known as FFA4 agonist, is a chemical compound with potential therapeutic applications in the field of metabolic disorders.

Mechanism of Action

3-(2-furylmethyl)-5-[(5-phenyl-2-furyl)methylene]-2-thioxo-1,3-thiazolidin-4-one agonist exerts its effects by binding to and activating the free fatty acid receptor 4 (3-(2-furylmethyl)-5-[(5-phenyl-2-furyl)methylene]-2-thioxo-1,3-thiazolidin-4-one), which is expressed in various metabolic tissues such as adipose tissue, liver, and pancreas. Activation of 3-(2-furylmethyl)-5-[(5-phenyl-2-furyl)methylene]-2-thioxo-1,3-thiazolidin-4-one leads to the activation of various signaling pathways, including the Gαq/11 and Gαi/o pathways, which ultimately result in the regulation of glucose and lipid metabolism.
Biochemical and Physiological Effects
3-(2-furylmethyl)-5-[(5-phenyl-2-furyl)methylene]-2-thioxo-1,3-thiazolidin-4-one agonist has been shown to improve glucose tolerance, insulin sensitivity, and lipid metabolism in animal models. It also has anti-inflammatory and anti-oxidative properties, which may contribute to its therapeutic effects in metabolic disorders.

Advantages and Limitations for Lab Experiments

One advantage of 3-(2-furylmethyl)-5-[(5-phenyl-2-furyl)methylene]-2-thioxo-1,3-thiazolidin-4-one agonist is its specificity for 3-(2-furylmethyl)-5-[(5-phenyl-2-furyl)methylene]-2-thioxo-1,3-thiazolidin-4-one, which minimizes off-target effects. However, its limited solubility in aqueous solutions and low bioavailability may pose challenges for its use in in vivo experiments.

Future Directions

For 3-(2-furylmethyl)-5-[(5-phenyl-2-furyl)methylene]-2-thioxo-1,3-thiazolidin-4-one agonist research include the development of more potent and selective agonists, the investigation of its effects on other metabolic disorders such as non-alcoholic fatty liver disease and cardiovascular disease, and the exploration of its potential as a therapeutic target for cancer. Additionally, the development of novel delivery systems may improve its bioavailability and efficacy in vivo.

Synthesis Methods

The synthesis of 3-(2-furylmethyl)-5-[(5-phenyl-2-furyl)methylene]-2-thioxo-1,3-thiazolidin-4-one agonist involves the reaction of 2-furylacetaldehyde and 5-phenyl-2-furylmethylene thiosemicarbazide in the presence of sodium hydroxide and ethanol. The resulting product is a yellow crystalline solid with a melting point of 230-232°C.

Scientific Research Applications

3-(2-furylmethyl)-5-[(5-phenyl-2-furyl)methylene]-2-thioxo-1,3-thiazolidin-4-one agonist has been extensively studied for its potential therapeutic applications in metabolic disorders such as type 2 diabetes, obesity, and dyslipidemia. It has been shown to improve glucose tolerance, insulin sensitivity, and lipid metabolism in animal models.

properties

IUPAC Name

(5Z)-3-(furan-2-ylmethyl)-5-[(5-phenylfuran-2-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13NO3S2/c21-18-17(25-19(24)20(18)12-15-7-4-10-22-15)11-14-8-9-16(23-14)13-5-2-1-3-6-13/h1-11H,12H2/b17-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKMQWIMDMZEMLE-BOPFTXTBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(O2)C=C3C(=O)N(C(=S)S3)CC4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C2=CC=C(O2)/C=C\3/C(=O)N(C(=S)S3)CC4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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